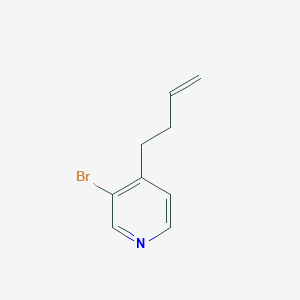

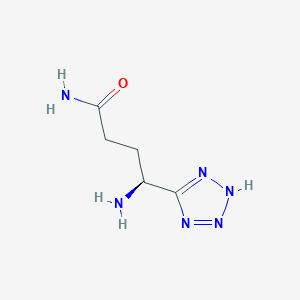

![molecular formula C6H14Cl2N2O4S2 B11824671 (2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)

(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Cystine dihydrochloride is a vital component of biological systems. It plays a significant role in protein structure, redox chemistry, and cellular processes. This compound is particularly valuable in biology and chemistry research, ranging from understanding fundamental biochemical mechanisms to drug development and nutritional research .

Méthodes De Préparation

L-Cystine dihydrochloride is synthesized through the oxidative linkage of two cysteine residues, forming a disulfide covalent bond. This compound is typically prepared from non-animal sources and is suitable for cell culture experiments . The solubility of L-Cystine dihydrochloride in water is relatively low, but it is more soluble in aqueous solutions with pH < 2 or pH > 8.1 .

Analyse Des Réactions Chimiques

L-Cystine dihydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. At physiological pH, it rapidly oxidizes to form cystine . Common reagents used in these reactions include hydrochloric acid and iodine . Major products formed from these reactions include cysteine and its derivatives .

Applications De Recherche Scientifique

L-Cystine dihydrochloride has a wide range of scientific research applications:

Mécanisme D'action

L-Cystine dihydrochloride serves as a major precursor for the synthesis of glutathione, a critical antioxidant in the body. It undergoes rapid oxidation to form cystine, which is then reduced back to cysteine in the body. This redox cycle helps maintain cellular integrity and protect tissues from oxidative stress .

Comparaison Avec Des Composés Similaires

L-Cystine dihydrochloride is unique due to its role in forming disulfide bonds in proteins and its involvement in redox reactions. Similar compounds include:

L-Cysteine: A thiol-containing amino acid that is oxidized to form cystine.

L-Cysteine hydrochloride: A derivative of L-Cysteine used in cell culture and as a reducing agent.

L-Cystine: The dimeric form of L-Cysteine, used in similar applications as L-Cystine dihydrochloride.

L-Cystine dihydrochloride stands out due to its high solubility in acidic and basic solutions and its suitability for various research applications.

Propriétés

Formule moléculaire |

C6H14Cl2N2O4S2 |

|---|---|

Poids moléculaire |

313.2 g/mol |

Nom IUPAC |

(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid;dihydrochloride |

InChI |

InChI=1S/C6H12N2O4S2.2ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H/t3-,4+;; |

Clé InChI |

HHGZUQPEIHGQST-NDXJVULZSA-N |

SMILES isomérique |

C([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.Cl.Cl |

SMILES canonique |

C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B11824625.png)

![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)

![4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B11824660.png)